The synthesis of SHR-110008 involves several chemical reactions that modify the taxane core structure. The methods typically employed include:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally involve standard organic chemistry techniques such as chromatography and spectrometry for product verification.
The molecular structure of SHR-110008 can be described as follows:
Data from crystallographic studies and computational modeling can provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.
SHR-110008 participates in several chemical reactions relevant to its mechanism of action:
Understanding these reactions is essential for optimizing therapeutic strategies and minimizing side effects.
The mechanism of action of SHR-110008 primarily involves its role as a microtubule inhibitor:
Data from various studies indicate that SHR-110008 exhibits potent antitumor activity across multiple cancer cell lines .
Key physical and chemical properties of SHR-110008 include:
These properties influence the drug's formulation and delivery methods in clinical settings .
SHR-110008 has several scientific applications:
SHR-110008 (CAS No. 944154-59-0) is a structurally complex docetaxel derivative developed to enhance antitumor efficacy through targeted chemical modifications. It belongs to the taxane class of antineoplastic agents, designed to overcome limitations of earlier microtubule-targeting drugs. Its unique structural features, including a 9,10-O-acetal bridge and strategic aromatic substitutions, confer distinct biochemical interactions with tubulin, positioning it as a candidate for further oncological therapeutic development [1] [4].
SHR-110008 features a highly modified taxane core characterized by a 9,10-O-acetal bridge, which replaces the standard C9 carbonyl group in docetaxel. This modification generates a rigid 9-β-dihydro structure. The IUPAC name reflects this complexity:(2aS,2bR,3S,4S,11bS)-10-((2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methyl)-2a-acetoxy-6-((3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,12-dihydroxy-7,11b,14,14-tetramethyl-2a,2b,3,4,5,6,8a,11a,11b,12,13,13a-dodecahydro-2H-4,8-methanooxeto[3'',2'':3',4']benzo[1',2':3,4]cyclodeca[1,2-d][1,3]dioxol-3-yl benzoate [1].
Key structural elements include:
The molecular formula of SHR-110008 is C₅₀H₆₄N₂O₁₅, with a molecular weight of 933.06 g/mol. Its physicochemical profile is defined by the following properties [1]:
Table 1: Physicochemical Properties of SHR-110008
Property | Value |
---|---|
Molecular Formula | C₅₀H₆₄N₂O₁₅ |
Molecular Weight | 933.06 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)NC(C(O)C(=O)OC1C[C@@]2(O)C@@H[C@@H]3[C@@]4(COC4CC(O)[C@@]3(C)C3OC(CN4CC5CC4CO5)OC3C(=C1C)C2(C)C)OC(C)=O)C1C=CC=CC=1 |
Topological Polar Surface Area | 210 Ų (calculated) |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 15 |
The molecule contains multiple hydrogen bond donors and acceptors, contributing to its moderate solubility in polar organic solvents but limited aqueous solubility. The presence of ester linkages, hydroxyl groups, and a Boc-protected amine creates both hydrophilic and hydrophobic regions, influencing its pharmacokinetic behavior [1].
SHR-110008 is classified as a second-generation taxane derivative where the key innovation is the 9,10-O-acetal modification of docetaxel. This transformation locks the C9 position in a β-dihydro configuration, enhancing metabolic stability by preventing oxidation at C9–C10. The bicyclic acetal bridge also creates a more rigid molecular architecture that optimizes tubulin-binding interactions [1] [4].
The strategic incorporation of a 2-oxa-5-azabicyclo[2.2.1]heptane moiety replaces the standard C2' methyl ester of docetaxel. This heterocyclic system introduces constrained polarity and potential for targeted interactions with tubulin's M-loop, a critical region for microtubule stabilization. Additionally, the Boc-protected phenylpropanoyl side chain at C6 enhances molecular bulk, potentially interfering with drug efflux mechanisms mediated by P-glycoprotein [1].
SHR-110008 exerts potent antimitotic effects through microtubule hyperstabilization. Like paclitaxel and docetaxel, it binds to the β-subunit of tubulin heterodimers, specifically targeting the taxane-binding site located on the inner microtubule surface. Binding promotes microtubule assembly and suppresses depolymerization dynamics, even in the absence of GTP or microtubule-associated proteins [4].
Recent mechanistic studies reveal that at clinically relevant concentrations (low nM range), SHR-110008 induces chromosomal instability (CIN) via aberrant spindle formation rather than prolonged mitotic arrest:
Table 2: Mechanism Comparison of Microtubule-Targeting Agents
Mechanistic Feature | Traditional Taxanes | SHR-110008 |
---|---|---|
Primary Mitotic Effect | Mitotic arrest | Multipolar spindle formation |
Concentration Required | High (µM) | Low (nM) |
Cell Fate | Apoptosis during arrest | Post-mitotic DNA loss |
Clinical Relevance | Often unachievable | Achievable in tumors |
This CIN-mediated lethality is synergistic with baseline chromosomal instability in tumor cells, pushing them beyond the survivable threshold of DNA loss. Resistance via spindle pole focusing (a process where multipolar spindles coalesce into pseudo-bipolar structures) can be counteracted by combining SHR-110008 with CIN-enhancing agents, offering a rational combinatorial approach [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7